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Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a multitude of
molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing,
and genomic library construction.[1][2] Plant tissues, in particular, present a challenge due to
the presence of a rigid cell wall and high concentrations of polysaccharides and polyphenols,
which can interfere with DNA extraction and downstream applications.[3][4] The
Cetyltrimethylammonium Bromide (CTAB) method is a widely used, robust, and efficient
protocol for extracting DNA from various biological sources, especially plants.[1][5] CTAB is a
cationic detergent that facilitates cell lysis and effectively removes polysaccharides and
polyphenols.[3][6]

Principle of the CTAB Method

The CTAB DNA extraction protocol is based on the unique properties of the cationic detergent
CTAB. In a high-salt buffer, CTAB binds to and precipitates polysaccharides, while DNA
remains in solution.[7] The detergent also disrupts cell membranes and denatures proteins,
including DNases, which could otherwise degrade the DNA.[8][9] Subsequent purification steps
involving organic solvents like chloroform:isoamyl alcohol separate proteins and other cellular
debris from the DNA.[4] Finally, the DNA is precipitated from the agueous solution using
isopropanol or ethanol.[4]
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Key Reagents and Their Functions

Reagent Function

A cationic detergent that lyses cell membranes,
CTAB (Cetyltrimethylammonium Bromide) denatures proteins, and precipitates

polysaccharides in high salt conditions.[6][8]

NaCl (Sodium Chioride) Maintains high ionic strength, which is crucial for
a odium Chloride
the precipitation of polysaccharides by CTAB.[7]

A buffering agent that maintains a stable pH
Tris-HCI (typically around 8.0) to ensure DNA stability.
[10][11]

A chelating agent that sequesters divalent
o ) ) cations like Mg2+, which are cofactors for

EDTA (Ethylenediaminetetraacetic Acid) ]
DNases, thereby protecting the DNA from

enzymatic degradation.[7][11]

5 toethanol or PVP Additives used to remove polyphenols. 3-
-mercaptoethanol or
(Polyvi pl lidone) mercaptoethanol is a reducing agent, while PVP
olyvinylpyrrolidone
yVInyipy binds to phenolic compounds.[3]

An organic solvent mixture used to denature

and separate proteins from the agueous phase
Chloroform:lsoamyl Alcohol (24:1) o

containing DNA. Isoamyl alcohol helps to

reduce foaming.[4][12]

Used to precipitate DNA from the aqueous

Isopropanol or Ethanol _
solution.[4][9]

Used to wash the DNA pellet, removing residual
70% Ethanol _ N
salts and other impurities.[4][13]

Used to resuspend and store the purified DNA
pellet.[3][8]

TE Buffer or Nuclease-free Water

Optimizing CTAB DNA Extraction

Several factors can be adjusted to optimize the CTAB protocol for different sample types and to
improve DNA yield and quality:
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e Lysis Temperature and Duration: Incubation temperatures typically range from 55-65°C.[10]
[12] While higher temperatures can enhance lysis, they may also lead to DNA degradation.
Shorter and cooler lysis steps may result in purer DNA extractions.[5]

o CTAB Concentration: The concentration of CTAB in the lysis buffer can be adjusted, with
higher concentrations sometimes being more effective for tissues rich in polysaccharides.[1]

Additives for Contaminant Removal: For samples with high levels of polyphenols or

polysaccharides, the addition of PVP or 3-mercaptoethanol to the lysis buffer is

recommended.[3]

Purification Steps: Repeating the chloroform:isoamyl alcohol extraction can lead to cleaner

DNA.[8]

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Ensure thorough grinding of
Incomplete cell lysis, the sample, increase the
] insufficient starting material, or ~ volume of lysis buffer, and be
Low DNA Yield

loss of DNA pellet during
washing.[8]

careful when decanting
supernatants after

centrifugation.[8]

Brown or Gelatinous Pellet

Significant contamination with
polysaccharides and/or

polyphenols.[8]

Increase the salt concentration
in the lysis buffer and/or add
PVP to the buffer.[8]

Degraded DNA

Presence of active nucleases
or excessive mechanical

shearing.

Process samples quickly after
harvesting, ensure EDTA is
present in the buffer, and
handle the DNA solution
gently.[14]

Poor A260/A280 or A260/A230

Ratios

Contamination with protein
(low A260/A280) or
polysaccharides/phenols (low
A260/A230).[15]

Repeat the chloroform:isoamyl
alcohol wash and/or perform
an additional ethanol wash of
the DNA pellet.
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Quantitative Data Summary

The following table summarizes typical DNA yields and purity obtained using the CTAB method

from various plant species, as compiled from different studies.

DNA Yield

Plant Starting A260/A280 A260/A230
. . (ngl/g of . . Reference
Species Material . Ratio Ratio
tissue)
_ , 100-200
Maize Grains 16-2.0 Not Reported  [15]
ng/100 mg
Green 24.1-50.1
20 mg ~1.8 ~2.1 [16]
Seaweed ng/uL (total)
Rapeseed 50 mg ~15 ug (total)  ~1.85 Not Reported  [17]
Maize 50 mg ~12 ug (total)  ~1.85 Not Reported  [17]

Experimental Protocol: CTAB DNA Extraction from

Plant Tissue

This protocol provides a detailed methodology for the extraction of high-quality genomic DNA

from plant leaf tissue using the CTAB method.

Materials and Reagents

e Plant leaf tissue (fresh, frozen, or silica-dried)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL or 2 mL)

Microcentrifuge

Water bath or heating block
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» Pipettes and sterile, nuclease-free tips

o CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTApH 8.0, 1.4 M
NacCl)

¢ [-mercaptoethanol (add to CTAB buffer just before use to a final concentration of 0.2% v/v)
e Chloroform:lsoamyl Alcohol (24:1 v/v)

* |sopropanol (ice-cold)

e 70% Ethanol (ice-cold)

e TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water

e RNase A (10 mg/mL)

Procedure

e Sample Preparation:
o Weigh approximately 100 mg of fresh or frozen plant leaf tissue.
o Place the tissue in a pre-chilled mortar and add liquid nitrogen.
o Grind the tissue to a fine powder using the pestle.[8]
e Lysis:
o Transfer the powdered tissue to a 2 mL microcentrifuge tube.
o Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with B-mercaptoethanol).[8]
o Vortex thoroughly to mix the sample with the buffer.

o Incubate the tube at 65°C for 60 minutes in a water bath or heating block, with occasional
gentle inversion.[8]

o Purification:
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o After incubation, allow the tube to cool to room temperature.

o Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[8]

o Mix by inverting the tube for 5-10 minutes to form an emulsion.

o Centrifuge at 12,000 x g for 15 minutes at 4°C.[8]

o Carefully transfer the upper agueous phase to a new, clean microcentrifuge tube, avoiding
the interface. For higher purity, this step can be repeated.[8]

o DNA Precipitation:

o

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

[e]

Mix gently by inversion until a white, stringy DNA precipitate is visible.

o

Incubate at -20°C for at least 30 minutes to enhance precipitation.[3]

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

e Washing:

o Carefully decant the supernatant without disturbing the DNA pellet.

o Add 1 mL of ice-cold 70% ethanol to wash the pellet.

o Centrifuge at 12,000 x g for 5 minutes at 4°C.[8]

o Carefully decant the ethanol. Repeat the wash step if necessary.

e Drying and Resuspension:

o Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet as it can
be difficult to dissolve.[8]

o Resuspend the DNA pellet in 50-100 pL of TE buffer or nuclease-free water.
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o (Optional) Add RNase A to a final concentration of 10 ug/mL and incubate at 37°C for 30
minutes to remove RNA contamination.[3]

o Storage:

o Store the purified DNA at -20°C for long-term storage.

Visual Workflow of CTAB DNA Extraction
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Start: Plant Tissue Sample

A

1. Homogenization
(Grind in Liquid N2)

2. Lysis
(Add CTAB Buffer, Incubate at 65°C)

3. Purification
(Add Chloroform:lsoamyl Alcohol)

Centrifuge (12,000 x g)

Collect Aqueous Phase

4. DNA Precipitation
(Add Isopropanol)

A

Centrifuge (12,000 x g)

5. Washing

(Add 70% Ethanol)

Centrifuge (12,000 x g)

6. Drying
(Air-dry pellet)

7. Resuspension
(Add TE Buffer or Water)

End: Purified DNA

Click to download full resolution via product page

Caption: Workflow of the CTAB DNA extraction protocol.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1340579?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

